molecular formula C19H17N5O3S B2481554 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1020975-61-4

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B2481554
CAS RN: 1020975-61-4
M. Wt: 395.44
InChI Key: SXWLPNNBWNNMOL-UHFFFAOYSA-N
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Description

This compound is associated with the family of benzenesulfonamides, which have been extensively studied for their diverse biological activities and chemical properties. Research on this compound and related molecules contributes to the understanding of their synthesis, structure, and potential applications in various fields.

Synthesis Analysis

The synthesis of similar triazolo and pyridazin derivatives typically involves the reaction of benzenesulfonamide with various hydrazinopyridines or through complex multi-step synthesis involving sulfonamides and azides under specific conditions. For instance, Wu et al. (2013) developed an efficient nine-step synthesis for a closely related molecule, showcasing the complexity and precision required in these processes (Wu et al., 2013).

Scientific Research Applications

Antiviral Activity

Compounds derived from the precursor 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine have shown promising antiviral activity against the Hepatitis-A virus. A particular compound, identified as 15, demonstrated a significant reduction in virus count in plaque reduction infectivity assays (Shamroukh & Ali, 2008).

Antimicrobial Activity

A series of compounds bearing benzenesulfonamide moieties, including pyrazoline derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds have been tested against a range of organisms, including Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. The results indicated notable antimicrobial activity for specific compounds (Hassan, 2013).

Antitumor Activity

Newly synthesized compounds, including pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines, have shown significant cytotoxic activity against cancer cell lines, particularly PC-3 prostate cancer and A-549 lung cancer cells. Certain compounds, such as 15f, exhibited superior antitumor activity by inducing cell cycle arrest and apoptosis through mechanisms like enhancing the expression level of cell cycle inhibitors and activating caspase-3 dependent pathways (Fares et al., 2014).

Antiproliferative Activity

A specific library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives was prepared and evaluated for their antiproliferative activity against endothelial and tumor cells. Although these derivatives lost their thrombin inhibitory and fibrinogen receptor antagonistic activities, they exhibited notable effects in inhibiting the proliferation of cells (Ilić et al., 2011).

Inhibition of Human Carbonic Anhydrase Isozymes

Compounds incorporating benzenesulfonamides and various moieties were investigated for their inhibitory effect on human carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII. These compounds displayed significant inhibition, indicating their potential in the development of anti-tumor agents (Alafeefy et al., 2015).

Safety and Hazards

Broad off-target screens identified a similar compound as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .

Future Directions

Future research could focus on the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . This could lead to the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c25-28(26,16-9-5-2-6-10-16)20-13-14-27-18-12-11-17-21-22-19(24(17)23-18)15-7-3-1-4-8-15/h1-12,20H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWLPNNBWNNMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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